molecular formula C14H12O5 B192511 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone CAS No. 15485-65-1

2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B192511
CAS No.: 15485-65-1
M. Wt: 260.24 g/mol
InChI Key: XYMPPRJBUSAOQA-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone: is an organic compound characterized by the presence of hydroxy groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the reaction of 4-hydroxybenzaldehyde with 2,4,6-trihydroxyacetophenone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

    Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers, esters, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyphenylacetic acid
  • 4-Hydroxybenzaldehyde
  • 2,4,6-Trihydroxyacetophenone

Uniqueness

Compared to similar compounds, 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the presence of multiple hydroxy groups on both phenyl rings, which enhances its reactivity and potential applications. This structural feature allows it to participate in a wider range of chemical reactions and interact with various molecular targets more effectively.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,15-16,18-19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMPPRJBUSAOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431090
Record name 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15485-65-1
Record name 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15485-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Phloroglucinol (39.5 g, 313 mmol), 4-hydroxyphenylacetonitrile (50.0 g, 376 mmol) and anhydrous ethyl ether (200 mL) were added to a roundbottom flask. Under a nitrogen atmosphere at 0° C., aluminum chloride (5.00 g, 39.3 mmol) was added and the flask was capped quickly. A steady stream of HCl(g), generated by addition of concentrated HCl(1) over calcium chloride, was piped into the mixture. This was continued for 6 hours, yielding a pink precipitate. The precipitate was kept overnight at 0° C., then filtered and refluxed in water (500 mL) for 2 hours. This produced a light red powder that was isolated by filtration and dried. The powder was dissolved in acetone and charged with charcoal to afford 42.9 g of pale yellow powder (54% yield). Mp 259° C. 1H NMR (DMSO-d6, ppm): 12.27 (s, 2H,2,6-OH), 10.41 (s, 1H, 4-OH), 9.23 (s, 1H, 4′-OH), 7.02 (d, 2H, J=8.1 Hz, H-2′,6′), 6.68 (d, 2H, J=8.1 Hz, H-3′,5′), 5.82 (s, 2H, H-3,5), 4.21(s, 2H, Ar—CH2—CO—Ar). 13C NMR (DMSO-d6, ppm): 203.5, 165.2, 164.7, 156.31, 131.0, 126.4, 115.4, 104.1, 95.2, 48.5.
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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